2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one
Beschreibung
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one is a structurally complex molecule featuring three distinct pharmacophoric motifs:
A 1H-1,3-benzodiazol-1-yl group, which is analogous to benzimidazole and known for its role in π-π stacking and hydrogen-bonding interactions in biological systems.
A pyrrolidin-1-yl moiety substituted at the 3-position with a 4-cyclopropyl-1H-1,2,3-triazol-1-yl group. The cyclopropyl substituent enhances lipophilicity and metabolic stability, while the triazole ring contributes to hydrogen bonding and metal coordination.
A central ethan-1-one linker that bridges the benzodiazol and substituted pyrrolidine groups, providing conformational rigidity.
The synthesis likely involves click chemistry for triazole formation and coupling reactions to assemble the ethanone core, as seen in related compounds . Structural confirmation via X-ray crystallography using programs like SHELXL and WinGX/ORTEP is inferred from methodologies described in the evidence .
Eigenschaften
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c25-18(11-23-12-19-15-3-1-2-4-17(15)23)22-8-7-14(9-22)24-10-16(20-21-24)13-5-6-13/h1-4,10,12-14H,5-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQMTSIDSZVWPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives.
Formation of the Triazole Ring: This can be synthesized via a click reaction between an alkyne and an azide.
Formation of the Pyrrolidine Ring: This can be synthesized through various methods, including cyclization reactions.
Coupling Reactions: The final compound is formed by coupling the benzimidazole, triazole, and pyrrolidine intermediates under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyrrolidine rings.
Reduction: Reduction reactions may target the triazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, especially at positions on the benzimidazole or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, compounds with similar structures are often explored for their potential as therapeutic agents, such as antiviral, antibacterial, or anticancer drugs.
Industry
In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or nucleic acids, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Substituent Effects
- Cyclopropyl vs. Trifluoromethyl : The target compound’s cyclopropyl group on the triazole enhances lipophilicity and metabolic stability compared to the trifluoromethyl group in the benzodiazol analog . Cyclopropyl is a bioisostere for aromatic rings, improving target binding without metabolic degradation.
- Benzodiazol vs.
Molecular Weight and Solubility
- The target compound has the highest molar mass (360.4 g/mol) due to its multi-heterocyclic architecture. While this may reduce membrane permeability, the pyrrolidine and triazole groups could improve solubility through hydrogen-bonding interactions .
Biologische Aktivität
The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one is a synthetic organic molecule with potential pharmacological applications. Its complex structure suggests a variety of biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The compound features a benzodiazole moiety, a triazole ring, and a pyrrolidine group, which are known for their diverse biological activities. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzodiazole compounds often display significant antimicrobial properties. The presence of the triazole ring may enhance this activity due to its ability to interact with biological membranes and enzymes.
- Anticancer Potential : Similar compounds have been investigated for their ability to inhibit cancer cell proliferation. For instance, derivatives containing benzodiazole and triazole moieties have shown promise as inhibitors of various kinases involved in cancer progression.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases or enzymes that play crucial roles in cell signaling pathways. This could lead to cell cycle arrest and apoptosis in cancer cells.
- Interaction with Receptors : The structural components may allow the compound to bind effectively to various receptors, modulating their activity and influencing cellular responses.
Research Findings
Several studies have reported on the biological activity of related compounds. For example:
Case Studies
A notable case study involved the synthesis and evaluation of similar benzodiazole derivatives. These studies highlighted the following points:
- Synthesis : The synthesis typically involves multi-step organic reactions including cyclization and functional group modifications.
- Biological Evaluation : Compounds were tested against various cancer cell lines, demonstrating significant antiproliferative effects.
Q & A
Q. Advanced
- Kinetic studies : Monitor intermediate formation via quenched-flow NMR to distinguish concerted vs. stepwise pathways .
- DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in triazole cycloaddition .
- Isotope labeling : -labeled azides track nitrogen migration in Huisgen reactions .
How should researchers address discrepancies between in vitro and in vivo bioactivity data?
Advanced
Discrepancies often stem from pharmacokinetic factors:
- Metabolic stability : Use liver microsomal assays (human/rodent) to assess CYP450-mediated degradation .
- Plasma protein binding : Equilibrium dialysis quantifies free fraction available for target engagement .
- Solubility optimization : Co-solvents (PEG-400) or nanoformulations improve bioavailability for in vivo models .
What strategies resolve spectral interference in mass spectrometry due to cyclopropyl fragmentation?
Advanced
The cyclopropyl group undergoes ring-opening under ESI-MS, complicating molecular ion detection. Solutions:
- Soft ionization : Switch to MALDI-TOF to reduce fragmentation .
- Tandem MS/MS : Characterize fragment patterns (m/z 68 for cyclopropyl) to reconstruct parent ions .
- High-resolution MS : Use Orbitrap or Q-TOF instruments (resolution >30,000) to distinguish isotopic clusters .
How can stereoelectronic effects of the benzimidazole-triazole motif be exploited for SAR studies?
Q. Advanced
- Electron-deficient triazoles : Enhance hydrogen bonding with target proteins (e.g., kinase ATP pockets) .
- π-Stacking modifications : Introduce electron-withdrawing substituents (e.g., -CF) on benzimidazole to modulate binding affinity .
- Molecular dynamics : Simulate ligand-receptor interactions (e.g., GROMACS) to prioritize synthetic targets .
What are best practices for comparing this compound’s bioactivity to structural analogs?
Q. Advanced
- Pharmacophore mapping : Align analogs using Schrödinger’s Phase to identify conserved interaction motifs .
- Selectivity profiling : Screen against related targets (e.g., kinase panels) to assess off-target effects .
- Meta-analysis : Use PubChem BioAssay data to benchmark activity against known inhibitors (e.g., triazole-based antifungals) .
How can researchers validate target engagement in cellular models without fluorescent probes?
Q. Advanced
- CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins via Western blot .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics using cell lysates .
- Chemical proteomics : Use photoaffinity labeling with clickable probes for target identification .
What methodologies address low aqueous solubility in formulation for in vivo studies?
Q. Advanced
- Amorphous solid dispersions : Spray-dry with HPMCAS to enhance dissolution rates .
- Lipid-based carriers : Encapsulate in DSPE-PEG micelles for passive tumor targeting .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve solubility without altering bioactivity .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
